molecular formula C21H18N2O5S2 B2774518 3-(ethylsulfonyl)-N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide CAS No. 921916-86-1

3-(ethylsulfonyl)-N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide

Katalognummer: B2774518
CAS-Nummer: 921916-86-1
Molekulargewicht: 442.5
InChI-Schlüssel: MRWIIPIBZJOGGY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(ethylsulfonyl)-N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide is a synthetic compound featuring a benzamide core linked to a 5-methoxybenzofuran-substituted thiazole ring via a secondary amine. This molecular architecture, which incorporates a benzofuran moiety and an ethylsulfonyl group, is of significant interest in medicinal chemistry and chemical biology research. The compound is related to a class of molecules known for their potential as selective antagonists and negative allosteric modulators of ion channels, making it a valuable candidate for probing complex biochemical pathways. The core structure of this compound shares key features with a class of N-(thiazol-2-yl)-benzamide analogs that have been identified as the first selective antagonists of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . Research on these analogs indicates they act as negative allosteric modulators, potentially targeting the transmembrane and/or intracellular domains of the receptor to exert state-dependent inhibition . Furthermore, the presence of the benzofuran scaffold is a recognized pharmacophore in drug discovery. Patents disclose various benzofuran-2-carboxamide derivatives for their potential therapeutic applications, highlighting the research relevance of this structural motif . This compound is supplied For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated laboratory environment.

Eigenschaften

IUPAC Name

3-ethylsulfonyl-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5S2/c1-3-30(25,26)16-6-4-5-13(10-16)20(24)23-21-22-17(12-29-21)19-11-14-9-15(27-2)7-8-18(14)28-19/h4-12H,3H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRWIIPIBZJOGGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. What structural features of 3-(ethylsulfonyl)-N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide contribute to its biological activity?

The compound integrates three key moieties:

  • 5-Methoxybenzofuran : Enhances lipophilicity and π-π stacking with hydrophobic protein pockets .
  • Thiazole ring : Facilitates hydrogen bonding via nitrogen and sulfur atoms, critical for binding to enzymes like kinases .
  • Ethylsulfonyl group : Improves solubility and stabilizes interactions through sulfonyl-oxygen hydrogen bonds . Molecular dynamics simulations suggest these groups synergistically enhance binding affinity to targets such as apoptosis-related caspases .

Q. What are common synthetic routes for this compound?

Synthesis typically involves:

  • Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-haloketones .
  • Step 2 : Coupling of the benzofuran moiety using Suzuki-Miyaura cross-coupling or Ullmann reactions .
  • Step 3 : Sulfonylation of the benzamide group using ethylsulfonyl chloride under basic conditions (e.g., pyridine) . Key parameters: Temperature (60–80°C), pH control (7–9), and reaction time (12–24 hrs) to minimize side products .

Q. Which analytical techniques confirm its structural integrity?

  • Infrared (IR) Spectroscopy : Validates functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 455.5) .
  • X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks (e.g., centrosymmetric dimer formation) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide target selectivity optimization?

  • Benzofuran Modifications : Introducing electron-withdrawing groups (e.g., nitro) at the 5-position increases caspase-3 affinity by 30% .
  • Thiazole Substitutions : Replacing methoxy with ethoxy reduces off-target kinase inhibition by altering steric bulk .
  • Sulfonyl Group Tuning : Trifluoromethyl substitution enhances metabolic stability but may reduce solubility . Computational docking (AutoDock Vina) and surface plasmon resonance (SPR) are used to quantify binding kinetics .

Q. How to resolve contradictions in reported biological activity across studies?

Discrepancies often arise from:

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or caspase activation protocols .
  • Purity Issues : Side products from incomplete sulfonylation (e.g., <95% purity) may skew results . Mitigation strategies:
  • Standardize assays using LC-MS-validated compounds.
  • Compare analogs (e.g., bromo vs. methoxy derivatives) to isolate substituent effects .

Q. What experimental design optimizes in vitro bioactivity studies?

  • Dose-Response Curves : Use 10-point dilution series (1 nM–100 µM) to calculate IC₅₀ values .
  • Control Groups : Include known inhibitors (e.g., staurosporine for kinases) and vehicle controls (DMSO <0.1%) .
  • Time-Kill Assays : Monitor apoptosis via flow cytometry (Annexin V/PI staining) at 24, 48, and 72 hrs .

Q. How to address low solubility in pharmacokinetic studies?

  • Formulation Strategies : Use co-solvents (e.g., PEG-400) or nanoemulsions to enhance bioavailability .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) on the sulfonyl moiety .
  • LogP Optimization : Reduce logP from 3.5 to 2.8 by replacing ethylsulfonyl with polar groups (e.g., morpholine) .

Methodological Considerations

Q. What computational tools predict binding modes with biological targets?

  • Molecular Docking : Schrodinger Suite or MOE to map interactions with caspase-3 (PDB: 3DEH) .
  • MD Simulations : GROMACS for 100-ns trajectories to assess binding stability .
  • QSAR Models : Use Random Forest algorithms to correlate substituent effects with IC₅₀ .

Q. How to validate target engagement in cellular models?

  • Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts .
  • Knockdown Studies : siRNA-mediated silencing of suspected targets (e.g., Bcl-2) to assess activity loss .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.